molecular formula C8H11ClF2N2O B1390757 [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride CAS No. 1059626-03-7

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride

Cat. No. B1390757
M. Wt: 224.63 g/mol
InChI Key: SJUQCIAEKVVFAN-UHFFFAOYSA-N
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Description

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride, also known as 4-(Difluoromethoxy)benzylhydrazine hydrochloride or DFMBHCl, is a chemical compound that is commonly used in scientific research. It is a colorless crystalline solid that is soluble in water and has a molecular weight of 283.71 g/mol. DFMBHCl has a wide variety of applications in scientific research, including biochemical and physiological effects, synthesis method, and mechanism of action.

Scientific Research Applications

Synthesis and Chemical Reactions

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride is a versatile chemical used in various synthesis and chemical reaction studies. One notable application is in the synthesis of Schiff and Mannich bases of isatin derivatives. In a study, hydrazine derivatives are reacted with different compounds to form Schiff bases and N-Mannich bases. These chemical structures are confirmed through various methods such as IR, 1H-, and 13C-NMR data, and by elemental analysis (Bekircan & Bektaş, 2008).

Anti-Cancer Activity

Hydrazine derivatives have been explored for their potential anti-cancer properties. A study focused on the synthesis of a new hydrazine derivate compound, 4-hydrazinylphenyl benzenesulfonate, employing reduction and diazotization methods. The compound exhibited significant anti-cancer activity against breast cancer Michigan Cancer Foundation-7 (MCF-7) cell lines, showcasing the potential of hydrazine derivatives in cancer treatment (Prasetiawati et al., 2022).

Fluorescent Probing and Detection

Hydrazine derivatives are utilized in the development of fluorescent probes for sensitive detection applications. A study presented a highly selective turn-on fluorescent probe for hydrazine detection based on ESIPT and ICT mechanisms. The probe demonstrated advantages like high sensitivity, selectivity, and the ability to detect hydrazine on paper strips and image hydrazine in living cells (Chen et al., 2017).

Synthesis of Partially Protected Peptide Hydrazides

Hydrazine derivatives are instrumental in the solid-phase synthesis of partially protected peptide hydrazides. This study demonstrated that polymer-bound N-tritylhydrazines were effectively used in synthesizing peptide hydrazides, which could be quantitatively split off from the resins by mild acidic treatment (Stavropoulos et al., 2004).

properties

IUPAC Name

[4-(difluoromethoxy)phenyl]methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O.ClH/c9-8(10)13-7-3-1-6(2-4-7)5-12-11;/h1-4,8,12H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUQCIAEKVVFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.